molecular formula C14H17NO4S B6501958 N-[2-(furan-2-yl)-2-hydroxypropyl]-1-phenylmethanesulfonamide CAS No. 1396748-13-2

N-[2-(furan-2-yl)-2-hydroxypropyl]-1-phenylmethanesulfonamide

Cat. No. B6501958
CAS RN: 1396748-13-2
M. Wt: 295.36 g/mol
InChI Key: VSHDHZHMCRWQTB-UHFFFAOYSA-N
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Description

Furan is a five-membered heterocyclic aromatic hydrocarbon derivable from acid hydrolysis of sugar cane bagasse, maize cob, rice husk or any cellulose-containing material . Furan derivatives have occupied a unique place in the field of medicinal chemistry . The incorporation of the furan nucleus is an important synthetic strategy in drug discovery .


Synthesis Analysis

Furfural, a derivative of furan, is useful in the synthesis of a range of specialized chemical products . Its condensation with nitromethane in basic medium yields 2-(2-Nitrovinyl) furan . The reaction of urea and thiourea with furfural yields bisimines-1,3-bis[(E)-furan2-yl)methylene]urea, and 1,3-bis[(E)-furan-2-yl) methylene]thiourea respectively .


Molecular Structure Analysis

Furan is a heterocyclic aldehyde with oxygen as the heteroatom replacing one of the carbon atoms of the five-membered ring . The DFT calculated C-H stretching mode of the titled molecule was found at 3052 cm −1 with 81% PED, and another stretching mode was located at 3123 cm −1, which corresponds to the methyl group attached to the furan molecule .


Chemical Reactions Analysis

Furan derivatives undergo many reactions including Diels–Alder additions to electrophilic alkenes and alkynes . Hydroxymethylation gives 1,5-bis(hydroxymethyl)furan . Hydrolysis gives levulinic acid .


Physical And Chemical Properties Analysis

Furfural is a heterocyclic aldehyde with oxygen as the heteroatom replacing one of the carbon atoms of the five-membered ring. It has a density of 1160 kg/m3 and boils at 161.7°C .

Scientific Research Applications

Furan Platform Chemicals

Furan platform chemicals (FPCs) are directly available from biomass and have a wide range of applications . The compound “N-[2-(furan-2-yl)-2-hydroxypropyl]-1-phenylmethanesulfonamide” falls under this category due to the presence of the furan ring in its structure. FPCs are used in the manufacture of a variety of compounds, and the industry is gradually shifting from traditional resources such as crude oil to biomass .

Synthesis of Metal Complexes

The compound has been used in the synthesis of metal complexes . These complexes are formed by chelation of the compound to metal ions in a mononegative bidentate fashion via the azomethine nitrogen and deprotonated enolized carbonyl oxygen . These complexes have been studied for their potential applications in various fields.

Cytotoxicity Profiling

The compound and its metal complexes have been investigated for their in vitro cytotoxic activity towards HePG-2 and HCT-116 cell lines . The data suggests that the compound itself was more potent than the metal complexes .

Pyrazole Derivatives

Although not directly related to the compound , it’s worth noting that furan Schiff base derivatives, which share structural similarities with our compound, have been heavily studied for their therapeutic potentials . These include anticancer, anti-inflammatory, anticonvulsant, antioxidant, and antimicrobial activities .

Antibacterial Activity

Schiff bases, including heterocyclic derivatives like our compound, have been studied for their antibacterial activities . The biological activities of these compounds may be attributed to the presence of azomethine nitrogen, which serves as a binding site for metal ions to interact with various biomolecules like proteins and amino acids .

Anticancer Agents

Benzohydrazide derivatives and their metal complexes, which share structural similarities with “N-[2-(furan-2-yl)-2-hydroxypropyl]-1-phenylmethanesulfonamide”, have been employed in many biological applications, including as anticancer agents .

Safety and Hazards

Furan derivatives can be hazardous. For example, furfural is extremely flammable and can cause skin irritation and serious eye irritation . It is suspected of causing genetic defects and may cause cancer .

Future Directions

The high therapeutic properties of the furan related drugs have encouraged the medicinal chemists to synthesize a large number of novel chemotherapeutic agents . This opens up a wide range of possibilities for future research and development in the field of medicinal chemistry.

properties

IUPAC Name

N-[2-(furan-2-yl)-2-hydroxypropyl]-1-phenylmethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO4S/c1-14(16,13-8-5-9-19-13)11-15-20(17,18)10-12-6-3-2-4-7-12/h2-9,15-16H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSHDHZHMCRWQTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNS(=O)(=O)CC1=CC=CC=C1)(C2=CC=CO2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(furan-2-yl)-2-hydroxypropyl]-1-phenylmethanesulfonamide

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